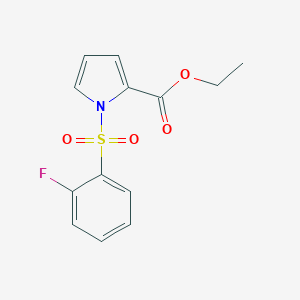
Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate, also known as EFPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrrole derivatives and has been found to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate is not fully understood. However, it has been suggested that Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate may exert its biological activities by inhibiting the activity of certain enzymes or proteins. For example, Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Moreover, Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate has been found to inhibit the proliferation and migration of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate has several advantages for lab experiments. It is easy to synthesize and has a high yield. Moreover, Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate exhibits potent biological activities at low concentrations, making it an ideal candidate for drug discovery and development. However, Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate also has some limitations. It is relatively unstable and can degrade over time, which may affect its biological activities. Moreover, Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate. One direction is to investigate the structure-activity relationship of Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate and its analogs to identify more potent compounds with improved biological activities. Another direction is to investigate the in vivo efficacy and safety of Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate in animal models. Moreover, Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate can be used as a lead compound for the development of new drugs for the treatment of cancer and viral infections. Finally, Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate can be used as a tool compound to study the role of COX-2 and topoisomerase II in various biological processes.
Synthesemethoden
Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-fluorobenzaldehyde with ethyl cyanoacetate in the presence of sodium ethoxide to obtain ethyl 2-(2-fluorophenyl)acrylonitrile. This intermediate is further reacted with sulfonyl chloride in the presence of triethylamine to obtain Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Moreover, Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate has been found to inhibit the replication of HIV-1 virus in vitro.
Eigenschaften
CAS-Nummer |
180905-85-5 |
|---|---|
Produktname |
Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate |
Molekularformel |
C13H12FNO4S |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C13H12FNO4S/c1-2-19-13(16)11-7-5-9-15(11)20(17,18)12-8-4-3-6-10(12)14/h3-9H,2H2,1H3 |
InChI-Schlüssel |
YMKJWDSOMTUNAD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CN1S(=O)(=O)C2=CC=CC=C2F |
Kanonische SMILES |
CCOC(=O)C1=CC=CN1S(=O)(=O)C2=CC=CC=C2F |
Andere CAS-Nummern |
180905-85-5 |
Synonyme |
ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



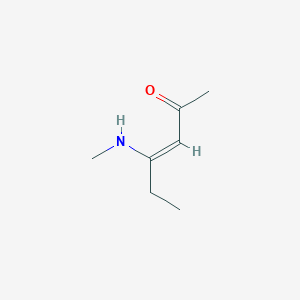
![N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine](/img/structure/B65926.png)
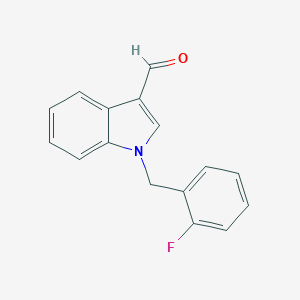


![N-[(2,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B65935.png)
![Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate](/img/structure/B65937.png)
![(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate](/img/structure/B65939.png)
![1H-Imidazo[4,5-b]pyridine](/img/structure/B65942.png)
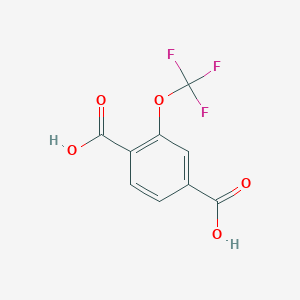

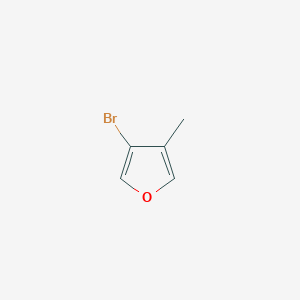

![4-Chloro-7-fluoropyrido[4,3-d]pyrimidine](/img/structure/B65953.png)